1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-
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Overview
Description
1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- is a complex organic compound that belongs to the indole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like toluene or acetonitrile . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole ring and sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a plant growth regulator and its effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
4-Chloro-3-nitrobenzenesulfonyl chloride: Used in organic synthesis for introducing sulfonyl groups.
2-Methylindole: A simpler indole derivative with various applications in organic synthesis
Uniqueness
1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound's chemical structure is characterized by the presence of a sulfonyl group and two chlorine atoms, which contribute to its unique reactivity and biological activity. The molecular formula is C19H14Cl2N2O4S with a molecular weight of approximately 437.296 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole ring structure allows it to bind to enzymes and receptors, modulating their activity. The presence of chlorine and sulfonyl groups enhances its ability to interact with biological systems, potentially leading to various pharmacological effects.
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to 1H-Indole-1-acetic acid can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1H-Indole-1-acetic acid | MCF-7 | 10.87 | Apoptosis induction |
5-Chloro-3-[(4-chlorophenyl)sulfonyl] | A549 | 9.5 | Tubulin polymerization inhibition |
Anti-inflammatory Effects
Indole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Effects
Some studies have indicated that indole compounds can exert neuroprotective effects by preventing neuronal apoptosis and promoting neuronal survival in models of neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of various indole derivatives on breast cancer cell lines, researchers found that the compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, leading to enhanced apoptosis .
Case Study 2: Inflammation Model
In an experimental model of inflammation, treatment with the compound resulted in a marked decrease in levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. The study highlighted the importance of the sulfonyl group in mediating these effects .
Properties
CAS No. |
646514-79-6 |
---|---|
Molecular Formula |
C17H13Cl2NO4S |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-[4-chloro-3-(4-chlorophenyl)sulfonyl-2-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-10-17(25(23,24)12-7-5-11(18)6-8-12)16-13(19)3-2-4-14(16)20(10)9-15(21)22/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
GXILJFXVNKPFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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